molecular formula C16H13NOS B2788407 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965305-04-7

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2788407
CAS No.: 1965305-04-7
M. Wt: 267.35
InChI Key: YKPDABNXTCLZDY-UHFFFAOYSA-N
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Description

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a hydroxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde (4-tolualdehyde) with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(2-hydroxyphenyl)thiazole: Lacks the tolyl group, which may affect its chemical and biological properties.

    2-(4-Methoxyphenyl)-4-(2-hydroxyphenyl)thiazole: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.

    2-(4-Chlorophenyl)-4-(2-hydroxyphenyl)thiazole: The presence of a chlorine atom can alter its electronic properties and reactivity.

Uniqueness

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a tolyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-6-8-12(9-7-11)16-17-14(10-19-16)13-4-2-3-5-15(13)18/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDABNXTCLZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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